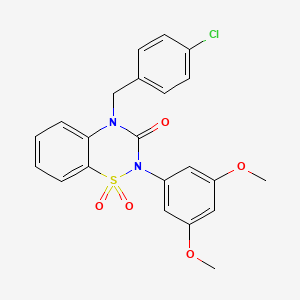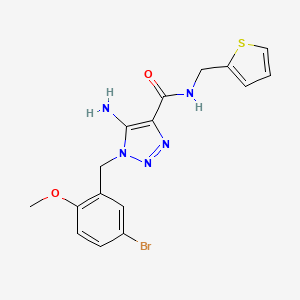![molecular formula C6H3ClF3N3 B2930735 [4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 1006471-49-3](/img/structure/B2930735.png)
[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile” is a chemical compound with the empirical formula C8H3ClF3N . It is a unique compound that is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Additionally, there are various methods for the synthesis of pyrazoles, which could potentially be adapted for the synthesis of this specific compound .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)c1cc(ccc1Cl)C#N . This indicates the presence of a trifluoromethyl group, a chloro group, and a nitrile group on a pyrazole ring. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.56 . It is a solid crystalline substance with a white appearance . The melting point ranges from 64 - 68 °C and the boiling point ranges from 100 - 105 °C .Aplicaciones Científicas De Investigación
Novel Dinuclear MoVI Complex
A study detailed the formation of a dinuclear complex involving [4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile, highlighting its unique coordination environment and potential for supramolecular interactions. This complex could be pivotal for understanding coordination chemistry and designing new materials with specific properties (Gago et al., 2012).
Fluorinated Heterocycle Synthesis
Another research focused on the fluorination of pyrazole substrates, which resulted in the production of fluorinated pyrazole derivatives, including those with [4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl] motifs. This synthesis pathway is crucial for developing new organic compounds with potential applications in medicinal chemistry and materials science (Breen et al., 2014).
Synthesis of N-Alkyl-Pyrazole Carboxamides
Research on the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides demonstrates the versatility of this compound in facilitating high-yield and purity reactions. Such compounds could have significant implications in pharmaceutical development and chemical synthesis (Prabakaran et al., 2012).
Metal Complexation and Solvent Interaction
A study on tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex preparation and its unique solvent-dependent properties underlines the potential of this compound in modulating the chemical behavior of metal complexes. This work could impact the development of new materials and catalysts (Han et al., 1997).
Polymerization Initiators
Exploring the complexation of trifluoromethanesulphonates by their conjugate acid in acetonitrile provides insights into the role of this compound in polymerization processes. This research could have implications for developing new polymeric materials and understanding the mechanisms of polymerization (Souverain et al., 1980).
Safety and Hazards
“[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile” is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been studied for their analgesic potential . These compounds have shown to interact with opioid receptors, suggesting that our compound of interest may also target similar receptors .
Mode of Action
Based on its structural similarity to tfmp derivatives, it can be hypothesized that it may interact with opioid receptors, leading to a decrease in the perception of pain . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Opioid receptors are involved in the modulation of pain signals and their activation can lead to a decrease in the perception of pain .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .
Result of Action
If it acts similarly to its tfmp analogues, it may result in potent analgesic efficacy and an ultrashort to long duration of action .
Propiedades
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPBXWMZHXJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2930655.png)
![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2930659.png)
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2930661.png)

![2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2930664.png)

![2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2930666.png)
![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)



